6-Methyl-1,7-bis((trimethylsilyl)oxy)-1,3-dihydrofuro[3,4-c]pyridine
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Overview
Description
6-Methyl-1,7-bis((trimethylsilyl)oxy)-1,3-dihydrofuro[3,4-c]pyridine is a complex organic compound characterized by the presence of trimethylsilyl groups and a furo[3,4-c]pyridine core
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 6-Methyl-1,7-bis((trimethylsilyl)oxy)-1,3-dihydrofuro[3,4-c]pyridine typically involves the use of trimethylsilylating agents such as trimethylsilyl chloride or bis(trimethylsilyl)acetamide. The reaction conditions often require anhydrous solvents and inert atmospheres to prevent hydrolysis of the trimethylsilyl groups. The process may involve multiple steps, including the formation of intermediate compounds that are subsequently converted to the final product through cyclization and silylation reactions .
Industrial Production Methods
Industrial production of this compound may involve scaling up the laboratory synthesis methods. This includes optimizing reaction conditions to increase yield and purity, as well as implementing continuous flow processes to enhance efficiency. The use of automated systems and advanced purification techniques such as chromatography can further streamline the production process .
Chemical Reactions Analysis
Types of Reactions
6-Methyl-1,7-bis((trimethylsilyl)oxy)-1,3-dihydrofuro[3,4-c]pyridine can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized using reagents like hydrogen peroxide or m-chloroperbenzoic acid.
Reduction: Reduction reactions may involve the use of reducing agents such as lithium aluminum hydride.
Common Reagents and Conditions
Common reagents used in these reactions include:
Oxidizing agents: Hydrogen peroxide, m-chloroperbenzoic acid.
Reducing agents: Lithium aluminum hydride, sodium borohydride.
Nucleophiles: Sodium hydride, potassium tert-butoxide.
Major Products Formed
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield hydroxylated derivatives, while reduction can produce deoxygenated compounds. Substitution reactions can result in the replacement of trimethylsilyl groups with other functional groups .
Scientific Research Applications
6-Methyl-1,7-bis((trimethylsilyl)oxy)-1,3-dihydrofuro[3,4-c]pyridine has several scientific research applications, including:
Chemistry: Used as a building block in the synthesis of more complex molecules.
Biology: Investigated for its potential biological activity and interactions with biomolecules.
Medicine: Explored for its potential therapeutic properties, including anti-inflammatory and anticancer activities.
Mechanism of Action
The mechanism of action of 6-Methyl-1,7-bis((trimethylsilyl)oxy)-1,3-dihydrofuro[3,4-c]pyridine involves its interaction with specific molecular targets and pathways. The trimethylsilyl groups can enhance the compound’s stability and facilitate its interaction with enzymes and receptors. The furo[3,4-c]pyridine core may interact with nucleic acids or proteins, leading to various biological effects .
Comparison with Similar Compounds
Similar Compounds
Pyrimidine, 5-methyl-2,4-bis((trimethylsilyl)oxy): Similar in structure but with a pyrimidine core.
2-Propenoic acid, 2-((trimethylsilyl)oxy)-3-[4-((trimethylsilyl)oxy]phenyl): Contains trimethylsilyl groups but differs in the core structure.
Uniqueness
6-Methyl-1,7-bis((trimethylsilyl)oxy)-1,3-dihydrofuro[3,4-c]pyridine is unique due to its specific combination of a furo[3,4-c]pyridine core and trimethylsilyl groups. This combination imparts distinct chemical and biological properties, making it valuable for various applications .
Properties
Molecular Formula |
C14H25NO3Si2 |
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Molecular Weight |
311.52 g/mol |
IUPAC Name |
trimethyl-[(6-methyl-1-trimethylsilyloxy-1,3-dihydrofuro[3,4-c]pyridin-7-yl)oxy]silane |
InChI |
InChI=1S/C14H25NO3Si2/c1-10-13(17-19(2,3)4)12-11(8-15-10)9-16-14(12)18-20(5,6)7/h8,14H,9H2,1-7H3 |
InChI Key |
RQSKGQZYQSYQCU-UHFFFAOYSA-N |
Canonical SMILES |
CC1=NC=C2COC(C2=C1O[Si](C)(C)C)O[Si](C)(C)C |
Origin of Product |
United States |
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